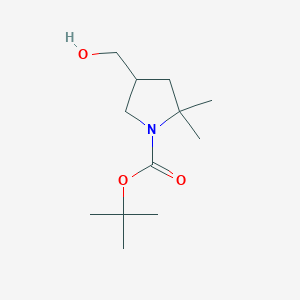

Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound. Based on its name, it likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The tert-butyl group and carboxylate group are common in organic chemistry and often used in the synthesis of various compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Aplicaciones Científicas De Investigación

Hydroxyl Group Protection

Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate is involved in the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. This chemical strategy is crucial for the stability of sensitive hydroxyl-containing compounds under various conditions, facilitating subsequent reactions in synthetic routes. The protection and deprotection of hydroxyl groups are fundamental in the synthesis of complex organic molecules, including prostaglandins (Corey & Venkateswarlu, 1972).

Enzymatic C-Demethylation

The compound has been studied for its role in the enzymatic C-demethylation processes, particularly in the metabolism of specific inhibitors in rat liver microsomes. Understanding these metabolic pathways is crucial for the development of therapeutic agents, providing insights into their pharmacokinetics and potential interactions within the body (Yoo et al., 2008).

Photocatalyzed Oxidation

Research has demonstrated the utility of this compound in the photocatalyzed oxidation processes, particularly in the degradation of organic pollutants. This application is vital for environmental cleanup efforts, showcasing the compound's potential in reducing harmful substances in water and soil through advanced oxidation processes (Xu, Cai, & O’Shea, 2007).

Palladium-Catalyzed Coupling Reactions

This compound is a precursor in palladium-catalyzed coupling reactions, a cornerstone methodology in organic synthesis. These reactions are instrumental in constructing carbon-carbon bonds, enabling the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science (Wustrow & Wise, 1991).

Material Science

This compound serves as a building block in the synthesis of polymers and materials with specific properties. Its derivatives have been used to create polyamides with unique thermal stability and solubility characteristics, which are desirable in high-performance materials (Hsiao, Yang, & Chen, 2000).

Mecanismo De Acción

Target of Action

The primary targets of a compound depend on its chemical structure and properties. For example, many drugs target proteins such as enzymes or receptors, altering their function to achieve a therapeutic effect .

Mode of Action

The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target molecule, inhibiting its function, or enhancing its activity .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme, it could alter a metabolic pathway in which that enzyme is involved .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s solubility, stability, and size can influence its pharmacokinetic properties .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from altering cellular function to inducing cell death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-9(8-14)6-12(13,4)5/h9,14H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKYMEPQPBFNMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2966465.png)

![1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2966473.png)

![4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2966478.png)

![5-[(Furan-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2966481.png)

![Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2966487.png)